N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
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Overview
Description
N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an aminohexyl group, a trichloroacetamide moiety, and a hydroxydodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 6-aminohexylamine with 2,2,2-trichloroacetyl chloride, followed by the introduction of a 2-hydroxydodecyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloroacetamide moiety can be reduced to form simpler amides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets and pathways. The aminohexyl group may facilitate binding to proteins or enzymes, while the trichloroacetamide moiety can interact with nucleophilic sites. The hydroxydodecyl chain may enhance the compound’s solubility and membrane permeability, allowing it to exert its effects within cells.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)prop-2-enamide: Shares the aminohexyl group but differs in the acetamide moiety.
Acetamide, N-(6-aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl): Similar structure but with fewer chlorine atoms.
Uniqueness
N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trichloroacetamide moiety distinguishes it from other similar compounds, potentially offering different reactivity and applications.
Properties
CAS No. |
62881-14-5 |
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Molecular Formula |
C20H39Cl3N2O2 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C20H39Cl3N2O2/c1-2-3-4-5-6-7-8-11-14-18(26)17-25(19(27)20(21,22)23)16-13-10-9-12-15-24/h18,26H,2-17,24H2,1H3 |
InChI Key |
OSMNSODGGPJGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCCCCN)C(=O)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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